n-Hexyl Sec-Hexyl Phthalate n-Hexyl Sec-Hexyl Phthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201126
InChI:
SMILES:
Molecular Formula: C₂₀H₃₀O₄
Molecular Weight: 334.45

n-Hexyl Sec-Hexyl Phthalate

CAS No.:

Cat. No.: VC0201126

Molecular Formula: C₂₀H₃₀O₄

Molecular Weight: 334.45

* For research use only. Not for human or veterinary use.

n-Hexyl Sec-Hexyl Phthalate -

Specification

Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45

Introduction

Chemical Identity and Physical Properties

Basic Chemical Information

n-Hexyl Sec-Hexyl Phthalate is a diester of phthalic acid, featuring one linear n-hexyl group and one branched sec-hexyl group attached to the carboxylic acid moieties of phthalic acid. The combination of these different alkyl chains contributes to its unique properties.

PropertyValue
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Physical StateClear liquid at room temperature
Water SolubilityLow
Oil SolubilityHigh
CAS NumberNot explicitly provided in sources

The compound's essential structure consists of a phthalic acid core with two distinct alkyl chains, creating an asymmetrical molecule that influences its behavior in polymer matrices.

Structural Characteristics

The structural arrangement of n-Hexyl Sec-Hexyl Phthalate features the characteristic aromatic ring of phthalic acid with two ester linkages. The first ester group is attached to a linear n-hexyl chain (CH3(CH2)5-), while the second is bonded to a branched sec-hexyl group (CH3(CH2)4CH(CH3)-). This combination of straight-chain and branched alkyl groups is significant as it affects the compound's physical properties, including its plasticizing efficiency and compatibility with different polymer systems.

Unlike symmetrical phthalates such as DEHP (di(2-ethylhexyl) phthalate) or DnHP (di-n-hexyl phthalate), the asymmetrical structure of n-Hexyl Sec-Hexyl Phthalate provides a balance of properties that makes it suitable for specific applications requiring tailored performance characteristics.

Synthesis and Chemical Reactions

Synthesis Methodology

The synthesis of n-Hexyl Sec-Hexyl Phthalate typically follows an esterification pathway involving phthalic anhydride and the respective alcohols. The general reaction can be outlined as follows:

  • Reaction of phthalic anhydride with n-hexyl alcohol to form the mono-ester intermediate

  • Subsequent reaction with sec-hexyl alcohol to produce the final diester product

This esterification process requires an acid catalyst, commonly sulfuric acid, and involves heating the reaction mixture to drive the equilibrium toward product formation. The synthesis must be carefully controlled to ensure the proper attachment of each specific alcohol to form the desired asymmetrical diester rather than symmetrical byproducts.

Chemical Reactivity

As with other phthalate esters, n-Hexyl Sec-Hexyl Phthalate can undergo several chemical reactions:

  • Hydrolysis: In the presence of water and either acid or base catalysts, the ester bonds can be cleaved to yield phthalic acid and the respective alcohols (n-hexanol and sec-hexanol).

  • Oxidation: Strong oxidizing agents can react with the compound, potentially leading to degradation products.

  • Thermal decomposition: At elevated temperatures, the compound may decompose, releasing various products including the constituent alcohols and phthalic acid derivatives.

The chemical stability of n-Hexyl Sec-Hexyl Phthalate is generally good under standard conditions, contributing to its effectiveness as a plasticizer in applications where long-term performance is required.

Applications and Industrial Relevance

Primary Industrial Applications

n-Hexyl Sec-Hexyl Phthalate serves primarily as a plasticizer in polymer materials, particularly in polyvinyl chloride (PVC) products. Its function is to increase flexibility, durability, and resistance to environmental degradation. The specific applications include:

  • PVC-based materials for construction and industrial uses

  • Flexible polymer products requiring enhanced durability

  • Specialized materials where the balance of properties provided by the asymmetrical structure offers advantages over symmetrical phthalates

The compound's mixed alkyl chain structure (linear n-hexyl and branched sec-hexyl) provides a unique combination of properties that can be advantageous in specific applications requiring balanced performance characteristics.

Comparative Analysis with Similar Phthalates

When compared to other commonly used phthalates, n-Hexyl Sec-Hexyl Phthalate exhibits distinct characteristics that position it between high-molecular-weight phthalates like DEHP and lower-molecular-weight compounds.

PhthalateMolecular Weight (g/mol)Key Structural FeaturesPrimary Applications
n-Hexyl Sec-Hexyl Phthalate334.4Mixed linear and branched C6 chainsSpecialized PVC applications
DEHP (Di(2-ethylhexyl) phthalate)390.56Two branched C8 chainsGeneral-purpose plasticizer
DnHP (Di-n-hexyl phthalate)Similar to n-Hexyl Sec-Hexyl PhthalateTwo linear C6 chainsSpecialty applications

The branched component in n-Hexyl Sec-Hexyl Phthalate likely contributes to enhanced flexibility compared to fully linear phthalates, while maintaining better processability than higher-molecular-weight compounds like DEHP .

Toxicological Profile and Health Considerations

Environmental Considerations

The environmental behavior of n-Hexyl Sec-Hexyl Phthalate can be assessed in relation to similar phthalate esters:

  • Persistence: The compound's moderate molecular weight and mixed alkyl chain structure suggest moderate environmental persistence compared to higher-molecular-weight phthalates like DEHP.

  • Bioaccumulation: Limited water solubility combined with moderate lipophilicity suggests potential for bioaccumulation in aquatic organisms, though likely less than that observed with DEHP .

  • Degradation: As with other phthalates, environmental degradation likely occurs through hydrolysis and microbial action, with the primary degradation products being the monoester, phthalic acid, and the constituent alcohols.

Structural Comparison with Related Phthalates

Molecular Features and Functional Implications

The structural differences between n-Hexyl Sec-Hexyl Phthalate and other phthalates significantly influence their respective properties and applications. The presence of both linear and branched alkyl chains in n-Hexyl Sec-Hexyl Phthalate creates a unique molecular configuration.

DEHP, one of the most widely used phthalates, contains two identical branched 2-ethylhexyl groups, giving it a higher molecular weight (390.56 g/mol) compared to n-Hexyl Sec-Hexyl Phthalate (334.4 g/mol) . This structural difference results in distinct physical properties:

  • The lower molecular weight of n-Hexyl Sec-Hexyl Phthalate may contribute to higher mobility within polymer matrices compared to DEHP.

  • The mixed alkyl chain structure likely provides intermediate properties between fully linear phthalates (like DnHP) and fully branched ones.

  • The asymmetrical structure may affect crystallization behavior in polymer applications, potentially offering advantages in certain processing scenarios .

Toxicological Profile Comparison

Studies on related phthalates provide insight into the potential toxicological profile of n-Hexyl Sec-Hexyl Phthalate:

PhthalateReproductive ToxicityDevelopmental EffectsRegulatory Classification
DEHPDocumented in multiple studiesAffects reproductive developmentCategory 1B reproductive toxicant (EU)
DnHPEvidence in animal studiesPotential developmental toxicityLimited regulatory classification
n-Hexyl Sec-Hexyl PhthalateLimited direct evidenceInferred from similar compoundsNot specifically classified

Research on DnHP indicates reproductive toxicity in rodent studies, with effects on fertility and development . Given structural similarities, n-Hexyl Sec-Hexyl Phthalate may exhibit comparable toxicological properties, though its mixed alkyl structure could result in quantitative differences in biological activity.

Metabolic Fate and Pharmacokinetics

Absorption and Distribution

While specific data on n-Hexyl Sec-Hexyl Phthalate metabolism is limited, insights can be drawn from studies on related phthalates. The general metabolic pattern for phthalates involves:

  • Initial hydrolysis to form the monoester and free alcohol

  • Further metabolism of the monoester through oxidation and conjugation

  • Elimination primarily through urine

Based on data from DnHP, phthalates with hexyl chains show significant absorption following oral exposure, with metabolites detectable in urine . Dermal absorption also occurs but is generally less efficient than oral routes.

The distribution pattern likely follows that of other medium-chain phthalates, with initial wide distribution followed by relatively rapid clearance without significant bioaccumulation in tissues .

Biotransformation and Elimination

The biotransformation of n-Hexyl Sec-Hexyl Phthalate likely proceeds through sequential processes:

  • Initial hydrolysis by esterases to form the monoester (either mono-n-hexyl phthalate or mono-sec-hexyl phthalate)

  • Further hydrolysis to phthalic acid

  • Oxidative metabolism of the alkyl chains

  • Conjugation reactions (primarily glucuronidation) to increase water solubility

Studies with DnHP indicate that phthalates of this molecular weight range are primarily excreted in urine, with elimination relatively rapid and complete within days of exposure . The asymmetrical structure of n-Hexyl Sec-Hexyl Phthalate may result in preferential hydrolysis of one ester group over the other, potentially influencing the metabolite profile compared to symmetrical phthalates.

Research Findings and Experimental Data

Physical and Chemical Property Studies

Research on the physical and chemical properties of n-Hexyl Sec-Hexyl Phthalate has established several key characteristics:

  • The compound exists as a clear liquid at room temperature

  • It exhibits low water solubility but high solubility in organic solvents

  • Its mixed alkyl structure affects its compatibility with different polymer systems

  • The physical properties position it between fully linear and fully branched phthalates in terms of plasticizing efficiency

These properties directly influence its performance in technical applications, particularly its effectiveness as a plasticizer in polymer formulations.

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